molecular formula C6H12ClNO2 B6226081 rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride CAS No. 640750-17-0

rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride

Cat. No. B6226081
CAS RN: 640750-17-0
M. Wt: 165.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride, also known as rac-AECPC-HCl, is an organic compound that has been used in scientific research for many years. Rac-AECPC-HCl has a variety of applications in biochemistry and physiology, and has been used in a wide range of laboratory experiments.

Scientific Research Applications

Rac-AECPC-HCl has been used in a variety of scientific research applications, including studies of enzymes and metabolic pathways, as well as studies of cell signaling pathways. It has also been used in studies of drug metabolism, pharmacokinetics, and pharmacodynamics. In addition, rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloridel has been used in studies of enzyme kinetics and thermodynamics, as well as in studies of enzymatic catalysis.

Mechanism of Action

Rac-AECPC-HCl is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. Rac-AECPC-HCl binds to the active site of AChE, inhibiting its activity and thus preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
Rac-AECPC-HCl has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of AChE, resulting in an increase in acetylcholine levels and an increase in the activity of the cholinergic system. In addition, rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloridel has been found to have anti-inflammatory and anti-oxidant properties, and to inhibit the activity of the enzyme cyclooxygenase.

Advantages and Limitations for Lab Experiments

Rac-AECPC-HCl has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. In addition, it is non-toxic and has a relatively low cost. However, rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloridel does have some limitations for laboratory experiments. It has a relatively short half-life and is rapidly metabolized in vivo. In addition, it is not very soluble in water, and its solubility decreases at higher pH values.

Future Directions

Rac-AECPC-HCl has potential future applications in the treatment of a variety of diseases and disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, it may have potential applications in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Rac-AECPC-HCl may also have potential applications in the treatment of cancer, as it has been shown to inhibit the activity of certain cancer-causing enzymes. Finally, rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloridel may have potential applications in the treatment of cardiovascular and metabolic disorders, as it has been shown to have anti-inflammatory and anti-oxidant properties.

Synthesis Methods

Rac-AECPC-HCl is synthesized by the reaction of 2-ethylcyclopropanecarboxylic acid and racemic 1-amino-2-propanol in the presence of hydrochloric acid. The reaction proceeds by a nucleophilic substitution to form the desired product. The reaction is typically conducted in aqueous solution at room temperature, and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Ethyl diazoacetate", "1,2-dibromoethane", "Sodium azide", "Sodium hydride", "Ethyl acetoacetate", "Benzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Ethyl diazoacetate is reacted with 1,2-dibromoethane in the presence of a copper catalyst to form ethyl 2-bromo-2-ethyl-3-oxobutanoate.", "Step 2: The bromoester is then treated with sodium azide and sodium hydride to form the corresponding azidoester.", "Step 3: The azidoester is reduced with hydrogen gas over a palladium catalyst to form the corresponding aminoester.", "Step 4: The aminoester is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then reacted with benzyl bromide in the presence of a base to form the corresponding benzyl ester.", "Step 6: The benzyl ester is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 7: The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt of rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid.", "Step 8: The hydrochloride salt is then neutralized with ammonium hydroxide to form the target compound, rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride." ] }

CAS RN

640750-17-0

Product Name

rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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